molecular formula C34H29ClN2O4 B11506546 10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11506546
M. Wt: 565.1 g/mol
InChI Key: FWCDMNISLAQFNB-UHFFFAOYSA-N
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Description

“10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple aromatic rings, a benzoyl group, a chlorophenyl group, and a dimethoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the dibenzo[b,e][1,4]diazepine core through cyclization reactions.
  • Introduction of the benzoyl group via Friedel-Crafts acylation.
  • Incorporation of the chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, dibenzo[b,e][1,4]diazepines are known for their potential as enzyme inhibitors and receptor modulators. This compound may be studied for its interactions with various biological targets.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of “10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Clozapine: An antipsychotic medication with a dibenzo[b,e][1,4]diazepine structure.

    Olanzapine: Another antipsychotic with a similar core structure.

Uniqueness

The uniqueness of “10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other compounds in the same class.

Properties

Molecular Formula

C34H29ClN2O4

Molecular Weight

565.1 g/mol

IUPAC Name

5-benzoyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H29ClN2O4/c1-40-30-16-15-22(20-31(30)41-2)24-18-27-32(29(38)19-24)33(23-11-8-12-25(35)17-23)37(28-14-7-6-13-26(28)36-27)34(39)21-9-4-3-5-10-21/h3-17,20,24,33,36H,18-19H2,1-2H3

InChI Key

FWCDMNISLAQFNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)Cl)C(=O)C2)OC

Origin of Product

United States

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